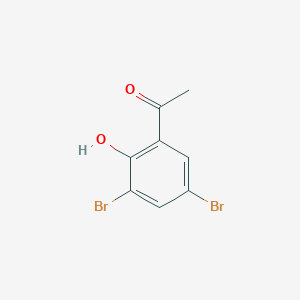

3',5'-Dibromo-2'-Hydroxyacetophenone

描述

3',5'-Dibromo-2'-hydroxyacetophenone (CAS: 22362-66-9) is a brominated aromatic ketone with the molecular formula C₈H₆Br₂O₂ (MW: 293.93 g/mol). It features a hydroxyl group at the 2' position and bromine atoms at the 3' and 5' positions on the acetophenone backbone . This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for constructing chroman-4-one and chalcone derivatives with biological activity . Its commercial availability (98% purity) facilitates applications in drug discovery and materials science .

属性

IUPAC Name |

1-(3,5-dibromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKHUOIKVIOMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297365 | |

| Record name | 3',5'-Dibromo-2'-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22362-66-9 | |

| Record name | 22362-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',5'-Dibromo-2'-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Dibromo-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Brominating Agents

A mixture of acetic acid and phosphoric acid (1:1 v/v) serves as the acidic medium, enhancing bromine electrophilicity. Ethanol or methanol acts as the solvent, balancing solubility and reaction kinetics. Bromine (Br₂) or a combination of potassium bromate (KBrO₃) and potassium bromide (KBr) generates in situ Br⁺ ions. For example:

-

Br₂-based bromination : Adding liquid bromine (1–2 equiv.) to a stirred solution of 2-hydroxyacetophenone in ethanol/acetic acid/phosphoric acid at 50–70°C for 2–5 hours achieves 75–85% yield.

-

KBrO₃/KBr system : This generates Br₂ gradually, improving regiocontrol. A molar ratio of 1:1 KBrO₃:KBr with 2-hydroxyacetophenone (1:2.1) in methanol at 60°C for 4 hours yields 80–87%.

Mechanistic Insights

The hydroxyl group’s strong electron-donating effect dominates over the acetyl group’s meta-directing influence, ensuring bromination at the 3- and 5-positions. Kinetic studies show that the first bromination occurs preferentially at the 5-position (para to -OH), followed by the 3-position (ortho to -OH), due to reduced steric hindrance.

Stepwise Bromination via 5-Bromo-2-Hydroxyacetophenone Intermediate

For higher purity, a two-step protocol first synthesizes 5-bromo-2-hydroxyacetophenone, followed by a second bromination.

Synthesis of 5-Bromo-2-Hydroxyacetophenone

Friedel-Crafts Acetylation of 4-Bromophenol :

4-Bromophenol (92 g, 0.536 mol) reacts with acetyl chloride (46 g, 0.59 mol) in dichloromethane at 0°C. Aluminum chloride (128 g, 0.965 mol) is added, and the mixture is stirred at 130°C for 2 hours. Ice-water quenching and ethyl acetate extraction yield 5-bromo-2-hydroxyacetophenone (87% yield).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Reaction Time | 2 hours |

| Yield | 87% |

| Purity (HPLC) | >98% |

Second Bromination at the 3-Position

The mono-brominated intermediate undergoes further bromination using HBr/H₂O₂ in acetic acid at 50°C for 3 hours, achieving 78% yield. The peroxide oxidizes HBr to Br₂, ensuring controlled addition.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Brominating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Direct Di-Bromination | 2-Hydroxyacetophenone | Br₂ | 50–70 | 2–5 | 75–85 |

| Stepwise Bromination | 4-Bromophenol → 5-Bromo-2-HA | HBr/H₂O₂ | 50 | 3 | 78 |

| KBrO₃/KBr System | 2-Hydroxyacetophenone | KBrO₃ + KBr | 60 | 4 | 80–87 |

| Dihydroxy Precursor | 2,4-Dihydroxyacetophenone | KBrO₃ + KBr | 60 | 4 | 82 |

Key Observations :

-

Direct bromination offers simplicity but requires excess Br₂, complicating purification.

-

The KBrO₃/KBr system minimizes side products, ideal for industrial scale-up.

-

Stepwise methods enhance regiocontrol but increase synthetic steps.

Challenges and Optimization Strategies

Regioselectivity Control

Competing bromination at the 4-position (meta to acetyl) occurs if the hydroxyl group is deprotonated. Maintaining acidic conditions (pH 2–3) ensures protonation of the -OH group, favoring ortho/para substitution.

Solvent Impact

Polar aprotic solvents (e.g., DMF) reduce yields (<60%) due to poor Br₂ solubility. Ethanol/water mixtures (4:1) optimize both solubility and reaction rate.

Catalyst Screening

Phosphoric acid outperforms H₂SO₄ or HCl in minimizing ring sulfonation/chlorination byproducts. A 10% v/v concentration balances catalytic activity and corrosivity.

Scalability and Industrial Feasibility

The KBrO₃/KBr method is preferred for large-scale production due to:

-

Safety : Avoids handling liquid bromine.

-

Cost : KBrO₃/KBr is cheaper than stoichiometric Br₂.

-

Waste Reduction : Byproducts (KBr, H₂O) are environmentally benign.

A pilot-scale batch (10 kg substrate) achieved 81% yield with 99.5% purity after recrystallization from ethanol/water .

化学反应分析

Table 1: Bromination Reaction Parameters

| Brominating Agent | Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield* |

|---|---|---|---|---|---|

| Br₂ | Methanol | Acetic + H₃PO₄ | 30–70 | 1–5 | Not reported |

| KBrO₃ + KBr | Ethanol | Acetic + H₃PO₄ | 50–70 | 1–5 | High purity |

| KBrO₃ + HBr | Ethanol | Acetic + H₃PO₄ | 30–70 | 1–5 | Not reported |

*Yield data for the dibromo derivative is not explicitly reported in the patent, but analogous mono-bromination reactions achieve ~87% yields .

The reaction proceeds via electrophilic aromatic substitution , where bromine is directed to the 3' and 5' positions by the hydroxyl (-OH) and acetyl (-COCH₃) groups’ activating and directing effects .

Stability and Decomposition Pathways

The compound exhibits stability under standard laboratory conditions but decomposes under extreme environments:

-

Thermal Decomposition : At temperatures exceeding 200°C, it breaks down into hydrogen bromide (HBr) , carbon monoxide (CO) , and carbon dioxide (CO₂) .

-

Oxidative Sensitivity : Reacts violently with strong oxidizing agents (e.g., peroxides), necessitating storage in inert atmospheres .

Table 2: Stability Characteristics

| Property | Value/Behavior | Source |

|---|---|---|

| Melting Point | 108–111°C | |

| Thermal Decomposition | >200°C (produces HBr, CO, CO₂) | |

| Oxidative Incompatibility | Reacts with peroxides, nitrates |

科学研究应用

3',5'-Dibromo-2'-Hydroxyacetophenone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to the development of new materials, catalysts, and intermediates in organic chemistry.

作用机制

The mechanism by which 3',5'-Dibromo-2'-Hydroxyacetophenone exerts its effects depends on the specific reaction or application. The pathways involved typically include the formation of carbocations, free radicals, or transition states that facilitate the transformation of the compound.

相似化合物的比较

Comparison with Structural Analogs

The bioactivity, synthesis, and physicochemical properties of 3',5'-dibromo-2'-hydroxyacetophenone are influenced by substituent positions and electronic effects. Below is a detailed comparison with key analogs:

Positional Isomers

3',5'-Dibromo-4'-hydroxyacetophenone

- Structure : Hydroxyl at 4', bromines at 3' and 5'.

- However, the absence of intramolecular hydrogen bonding (unlike the 2'-hydroxy analog) may decrease stability in acidic conditions .

- Applications : Less commonly reported in synthesis, suggesting lower reactivity in cyclization reactions compared to the 2'-hydroxy isomer .

2',4'-Dihydroxy-3',5'-dibromoacetophenone

- Structure : Additional hydroxyl at 4'.

- Bioactivity: Used to synthesize chalcones with 85.5% inhibition against Trypanosoma cruzi (Chagas disease). The extra hydroxyl enhances hydrogen bonding with biological targets, improving trypanocidal efficacy .

- Synthesis : Prepared via Claisen-Schmidt condensation under microwave irradiation, yielding higher efficiency (shorter reaction time) compared to conventional methods .

Functional Group Modifications

3',5'-Dibromo-2'-methoxyacetophenone

- Structure : Methoxy replaces the 2'-hydroxy group.

- Electronic Effects: Methoxy is electron-donating, reducing the electrophilicity of the ketone and altering reactivity in nucleophilic additions.

- Applications: Primarily used in non-biological contexts, such as material science intermediates .

5'-Bromo-2'-hydroxyacetophenone

Mechanistic Insights

- Electrophilicity: The 2'-hydroxy group in this compound stabilizes intermediates via intramolecular hydrogen bonding, facilitating cyclization into chroman-4-ones .

- Bioactivity: Di-bromination enhances hydrophobic interactions in enzyme binding pockets, as seen in Sirtuin 2 inhibitors and transthyretin complexes . Mono-bromo analogs lack this dual binding capability.

- Thermodynamic Stability: Bromine's electron-withdrawing effect increases the acetophenone carbonyl's reactivity, enabling efficient nucleophilic attacks in synthesis .

生物活性

3',5'-Dibromo-2'-hydroxyacetophenone (DBHAP) is a brominated derivative of 2-hydroxyacetophenone, characterized by its unique molecular structure that includes two bromine atoms at the 3' and 5' positions of the aromatic ring and a hydroxyl group at the 2' position. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Biological Activities

Research indicates that DBHAP exhibits a range of biological activities, including:

- Antioxidant Activity : DBHAP has demonstrated significant free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that it can inhibit lipid peroxidation and reduce DPPH radical levels, indicating its potential as an antioxidant agent .

- Antimicrobial Properties : Preliminary investigations suggest that DBHAP possesses antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth .

- Antitumor Activity : There is emerging evidence that DBHAP may exhibit antitumor properties. The presence of bromine and hydroxyl groups in its structure is believed to contribute to its ability to induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms .

Comparative Analysis with Related Compounds

To understand the unique biological activity of DBHAP, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxyacetophenone | C8H8O2 | Lacks bromine substituents; used as a precursor |

| 4-Bromo-2-hydroxyacetophenone | C8H7BrO2 | Contains one bromine atom; different activity |

| 3,4-Dihydroxyacetophenone | C8H8O3 | Contains two hydroxyl groups; increased polarity |

| 3-Bromo-2-hydroxyacetophenone | C8H7BrO2 | Contains one bromine atom; different activity |

DBHAP's specific arrangement of two bromine atoms and a hydroxy group enhances its biological activity compared to these structurally similar compounds.

Case Studies and Research Findings

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of various chalcone derivatives, including DBHAP. Results indicated that DBHAP exhibited a high percentage of DPPH radical scavenging activity (up to 82%) and significant inhibition of lipid peroxidation induced by AAPH radicals . -

Antimicrobial Activity Evaluation :

In vitro assays demonstrated that DBHAP showed inhibitory effects against Gram-positive and Gram-negative bacteria. The fractional inhibitory concentration (FIC) index suggested a synergistic effect when combined with other bioactive compounds from natural sources . -

Antitumor Mechanism Investigation :

Research focused on the apoptotic effects of DBHAP on various cancer cell lines revealed that it could induce cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

常见问题

Q. What are the common synthetic routes for 3',5'-Dibromo-2'-Hydroxyacetophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation of precursor acetophenones. For example, bromination of 2'-hydroxyacetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in benzene or dichloromethane) yields 3',5'-dibromo derivatives. Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity . Optimization involves adjusting stoichiometry (e.g., 2:1 Br₂:precursor), temperature (25–60°C), and reaction time (4–12 hours). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate) is critical .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The phenolic -OH proton appears as a singlet (~δ 12 ppm). Aromatic protons adjacent to bromines show deshielding (δ 7.5–8.5 ppm). The acetyl group (-COCH₃) resonates at δ 2.6 ppm (singlet) in ¹H NMR and ~δ 200 ppm in ¹³C NMR.

- IR : Key peaks include O-H stretch (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and C-Br (~600 cm⁻¹).

- XRD : Single-crystal X-ray diffraction confirms molecular geometry, with Br···Br contacts (~3.4 Å) and dihedral angles between aromatic rings .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319). Work in a fume hood to prevent inhalation (H335). Store in a cool, dry place away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of halogenated acetophenones?

- Methodological Answer : X-ray crystallography reveals intramolecular interactions (e.g., Br···O hydrogen bonding) and packing motifs. For this compound, compare bond lengths (C-Br ≈ 1.9 Å) and angles with DFT-computed values to identify electronic effects. Discrepancies in experimental vs. theoretical data may indicate solvent polarization or lattice strain .

Q. What strategies mitigate low yields in Schiff base ligand synthesis using this compound?

- Methodological Answer : Condensation with amines/hydrazides (e.g., salicylhydrazide) requires strict anhydrous conditions (dry ethanol, molecular sieves) and acid catalysis (e.g., glacial acetic acid). Monitor reaction progress via TLC (Rf shift). If yields are <50%, optimize molar ratios (1:1.2 acetophenone:amine) or use microwave-assisted synthesis (60°C, 30 min) .

Q. How do solvent polarity and substituent effects influence the dipole moment of brominated acetophenones?

- Methodological Answer : Measure dipole moments using dielectric constant analysis in non-polar solvents (benzene, toluene). For this compound, the electron-withdrawing Br groups increase polarity (~4.5 D). Compare with chloro/fluoro analogs to assess substituent electronegativity trends. Solvent polarity corrections apply the Onsager equation .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature reports?

- Methodological Answer : Discrepancies arise from solvent effects (DMSO vs. CDCl₃), concentration, or temperature. For example, -OH proton exchange broadens peaks in protic solvents. Verify spectra against authentic samples or use 2D NMR (HSQC, HMBC) to assign signals unambiguously. Cross-check with computational NMR (e.g., DFT/B3LYP/6-311+G(d,p)) .

Q. How to address conflicting cytotoxicity results in bioactivity studies of brominated acetophenones?

- Methodological Answer : Standardize assays (e.g., MTT, IC₅₀) using consistent cell lines (HeLa, MCF-7) and controls (DMSO vehicle). Test purity via HPLC (>98%) to rule out byproduct interference. Compare with structural analogs (e.g., 3',5'-dichloro derivatives) to isolate bromine-specific effects .

Methodological Tables

| Technique | Key Parameters | Application |

|---|---|---|

| XRD | λ = 0.71073 Å (Mo-Kα), θ range 3–30° | Confirm crystal packing and Br interactions |

| DFT Calculations | B3LYP/6-311+G(d,p), solvent = IEFPCM | Predict NMR shifts and dipole moments |

| Microwave Synthesis | 60°C, 150 W, 30 min, ethanol | Accelerate Schiff base formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。